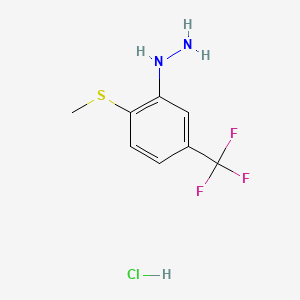

1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H10ClF3N2S and a molecular weight of 258.69 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a methylthio group, and a hydrazine moiety, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

The synthesis of 1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of 2-methylthio-5-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydrazine moiety to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity .

Comparaison Avec Des Composés Similaires

Similar compounds to 1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride include:

- 1-(2-Methylthio-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

- 1-(2-Methylthio-3-(trifluoromethyl)phenyl)hydrazine hydrochloride

- 1-(2-Methylthio-6-(trifluoromethyl)phenyl)hydrazine hydrochloride These compounds share similar structural features but differ in the position of the trifluoromethyl group on the phenyl ring. The unique positioning of the trifluoromethyl group in this compound contributes to its distinct chemical reactivity and biological activity .

Activité Biologique

1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride (CAS No. 1062547-28-7) is a hydrazine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the molecular formula C8H10ClF3N2S and a molecular weight of 258.69 g/mol. The unique trifluoromethyl and methylthio groups in its structure suggest potential for diverse biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. For instance, hydrazine derivatives have shown significant antiproliferative effects in vitro, with mechanisms often involving apoptosis induction and cell cycle arrest.

The biological activity of this compound may be attributed to its ability to interfere with microtubule assembly and induce apoptosis in cancer cells. This is supported by findings that similar hydrazine compounds enhance caspase-3 activity, a critical marker of apoptosis, at concentrations as low as 1 µM .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity of hydrazine derivatives. The methylthio group may also contribute to the compound's lipophilicity, potentially improving cellular uptake and bioavailability. A detailed SAR analysis can help in optimizing the structure for increased potency against specific cancer types.

In Vitro Studies

Several studies have evaluated the cytotoxicity of hydrazine derivatives on various cancer cell lines. For instance:

- MDA-MB-231 Cells : Treatment with this compound resulted in significant morphological changes indicative of apoptosis at concentrations around 1 µM.

- Lung Cancer Cells : Similar compounds exhibited IC50 values in the low micromolar range, demonstrating effective growth inhibition.

In Vivo Studies

Animal models have been employed to assess the efficacy of hydrazine derivatives in tumor suppression. Notably, compounds with structural similarities to this compound have shown promising results in reducing tumor size and improving survival rates in murine models of leukemia and solid tumors.

Summary of Biological Activities

| Activity Type | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 | ~1 | Apoptosis induction |

| Anticancer | Lung Cancer | Low micromolar | Microtubule destabilization |

| Cytotoxicity | HeLa Cells | Not specified | Cell cycle arrest |

Structure-Activity Relationship Insights

| Compound Structure | Activity Level | Key Functional Groups |

|---|---|---|

| This compound | High | Trifluoromethyl, Methylthio |

| Similar Hydrazines | Variable | Various electron-withdrawing groups |

Propriétés

Numéro CAS |

1062547-28-7 |

|---|---|

Formule moléculaire |

C8H10ClF3N2S |

Poids moléculaire |

258.69 g/mol |

Nom IUPAC |

[2-methylsulfanyl-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride |

InChI |

InChI=1S/C8H9F3N2S.ClH/c1-14-7-3-2-5(8(9,10)11)4-6(7)13-12;/h2-4,13H,12H2,1H3;1H |

Clé InChI |

HNJWYWQCZHCTRX-UHFFFAOYSA-N |

SMILES canonique |

CSC1=C(C=C(C=C1)C(F)(F)F)NN.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.